ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate
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Overview
Description
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Chlorine Atom: Chlorination of the chromen-2-one core is carried out using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Propanoate Group: The propanoate group is introduced via esterification, using ethyl bromoacetate in the presence of a base like potassium carbonate.
Addition of the tert-Butoxy Group: The tert-butoxy group is introduced through a reaction with tert-butyl bromoacetate under basic conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Hydrolysis: Carboxylic acids, alcohols
Scientific Research Applications
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve inhibition of key enzymes involved in cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-[7-(2-tert-butoxy-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate can be compared with other chromen-2-one derivatives:
Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate: Similar structure but lacks the chlorine atom and has different substituents on the chromen-2-one core.
Ethyl 3-[4-methyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]propanoate:
Ethyl 3-(4-methyl-7-{2-[(2-methyl-2-propanyl)oxy]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate: Similar but with variations in the alkoxy groups attached to the chromen-2-one core.
These comparisons highlight the uniqueness of this compound, particularly its specific substituents that confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H25ClO7 |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-4-methyl-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C21H25ClO7/c1-6-26-18(23)8-7-13-12(2)14-9-15(22)17(10-16(14)28-20(13)25)27-11-19(24)29-21(3,4)5/h9-10H,6-8,11H2,1-5H3 |
InChI Key |
QQIUYLJAGSXPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC(=O)OC(C)(C)C)Cl)C |
Origin of Product |
United States |
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